molecular formula C7H8N2O3 B6642144 1-Cyclopropyl-1,3-diazinane-2,4,6-trione

1-Cyclopropyl-1,3-diazinane-2,4,6-trione

Cat. No.: B6642144
M. Wt: 168.15 g/mol
InChI Key: FVFKKWLKYBZOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a cyclopropyl substituent at the 1-position of the 1,3-diazinane-2,4,6-trione core. Barbiturates are central nervous system (CNS) depressants historically used as sedatives, hypnotics, and anesthetics .

Properties

IUPAC Name

1-cyclopropyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-3-6(11)9(4-1-2-4)7(12)8-5/h4H,1-3H2,(H,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFKKWLKYBZOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 1- and 5-positions of the 1,3-diazinane-2,4,6-trione core critically influence molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
1-Cyclopropyl-1,3-diazinane-2,4,6-trione C₇H₈N₂O₃ 1-Cyclopropyl Calculated: 168.15 Hypothesized enhanced metabolic stability due to cyclopropyl rigidity
Barbital (5,5-diethyl) C₈H₁₂N₂O₃ 5,5-Diethyl 184.19 Long-acting sedative; first commercial barbiturate
Hexobarbital C₁₂H₁₆N₂O₃ 5-Cyclohexen-1-yl, 1-Methyl 236.30 Short-acting anesthetic; rapid onset
Butalbital C₁₁H₁₆N₂O₃ 5-(2-Methylpropyl), 5-Prop-2-enyl 224.26 Sedative; ingredient in Fiorinal
Narcobarbital C₁₁H₁₅BrN₂O₃ 5-(2-Bromoprop-2-enyl), 5-Isopropyl 303.20 Veterinary anesthetic; bromo-substituted
Methohexital C₁₄H₁₈N₂O₃ 5-Hex-3-yn-2-yl, 5-Prop-2-enyl N/A Ultra-short-acting anesthetic
5-(2-Bromoethyl)-5-ethyl derivative C₈H₁₁BrN₂O₃ 5-(2-Bromoethyl), 5-Ethyl 255.10 Bromine enhances lipophilicity
Oxyma-B-hydrate C₆H₈N₄O₄·H₂O 1,3-Dimethyl, 5-hydroxyimino 228.16 Peptide synthesis reagent (non-pharmacological)
Key Observations:
  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound is smaller and more rigid than cyclohexenyl (Hexobarbital) or bromoallyl (Narcobarbital) substituents. This rigidity may reduce metabolic oxidation compared to linear alkyl chains .
  • Lipophilicity : Bromine (Narcobarbital) and prop-2-enyl groups (Butalbital) increase lipophilicity, enhancing blood-brain barrier penetration. Cyclopropyl’s moderate lipophilicity may balance solubility and CNS activity .
  • Molecular Weight: The target compound’s lower molecular weight (168.15 vs.

Pharmacological and Clinical Relevance

Barbiturates exert effects via GABAA receptor modulation. Substituent variations influence potency, duration, and toxicity:

  • Barbital : Long duration due to slow hepatic metabolism of diethyl groups .
  • Hexobarbital : Rapid onset/short action from cyclohexenyl’s metabolic lability .
  • Narcobarbital : Bromine extends half-life but increases toxicity risks .
  • 1-Cyclopropyl derivative : Cyclopropyl’s metabolic resistance (vs. allyl/bromo groups) may prolong activity, though steric effects could reduce receptor affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.